molecular formula C24H23NO4 B11154768 2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B11154768
M. Wt: 389.4 g/mol
InChI Key: ZMYNQDCJYIIHHJ-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of pyranochromenes. . The unique structure of this compound, which includes a dimethylamino group and a pyranochromene core, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multiple steps starting from readily available precursors. One common method involves the reaction of phloroglucinol with appropriate aldehydes under acidic conditions to form the chromene core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, green solvents, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyranochromenes, quinones, and dihydro derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione apart is its unique combination of a dimethylamino group and a cyclopentane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C24H23NO4/c1-13-11-20-22(16-5-4-6-17(16)24(27)29-20)23-21(13)18(26)12-19(28-23)14-7-9-15(10-8-14)25(2)3/h7-11,19H,4-6,12H2,1-3H3

InChI Key

ZMYNQDCJYIIHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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